N-chloroacetamidomethyl acrylamide
Description
N-Chloroacetamidomethyl acrylamide (chemical formula: C₆H₉ClN₂O₂) is a functionalized acrylamide derivative characterized by a chloroacetamidomethyl (-CH₂-NH-CO-CH₂Cl) substituent attached to the acrylamide backbone. This compound combines the reactive vinyl group of acrylamide with the electrophilic chlorine atom and amide functionality of chloroacetamide derivatives, making it a versatile intermediate in organic synthesis and polymer chemistry. Its structure enables participation in radical polymerization, nucleophilic substitution, and crosslinking reactions .
Properties
Molecular Formula |
C6H9ClN2O2 |
|---|---|
Molecular Weight |
176.60 g/mol |
IUPAC Name |
N-[[(2-chloroacetyl)amino]methyl]prop-2-enamide |
InChI |
InChI=1S/C6H9ClN2O2/c1-2-5(10)8-4-9-6(11)3-7/h2H,1,3-4H2,(H,8,10)(H,9,11) |
InChI Key |
HQTJNEILVZMZPN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCNC(=O)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The chloroacetamidomethyl group in the target compound introduces enhanced electrophilicity compared to unsubstituted acrylamide, enabling reactions such as nucleophilic substitution (e.g., with amines or thiols) .
- Unlike DMAC, which lacks a reactive chlorine or vinyl group, this compound is suited for polymerization and crosslinking applications .
Chloroacetamide Derivatives
- 2-Chloro-N-methylacetamide (): Used as a precursor for agrochemicals and pharmaceuticals due to its reactive chlorine atom. However, it lacks the vinyl group necessary for polymerization .
- This compound : Combines the reactivity of chloroacetamides (e.g., Cl substitution) with acrylamide’s polymerization capability. This dual functionality makes it valuable in synthesizing stimuli-responsive polymers and functionalized resins .
Acrylamide and Derivatives
- Acrylamide (): A carcinogenic monomer (SVHC under REACH) used in polyacrylamide production. Its hazards limit direct applications, whereas this compound’s modified structure may reduce toxicity while retaining utility in controlled polymer networks .
- Cl-based substitutions) .
Toxicity and Regulatory Considerations
- Regulatory status is likely similar to acrylamide derivatives under REACH .
- Acrylamide: Classified as a Category 1B carcinogen (EU CLP); occupational exposure limits (0.1 mg/m³) apply .
- DMAC : Less toxic than acrylamide but regulated for reproductive toxicity (EU Occupational Exposure Limit: 10 ppm) .
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